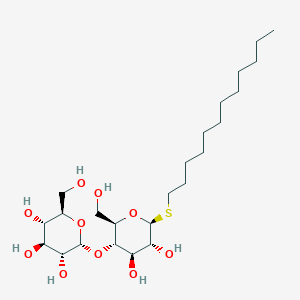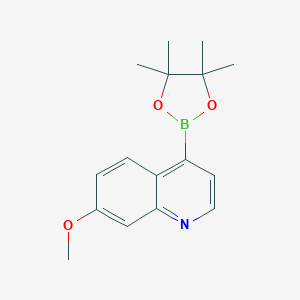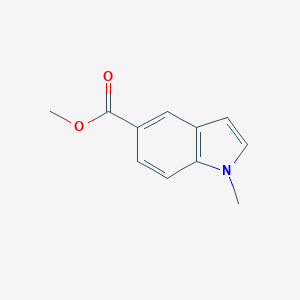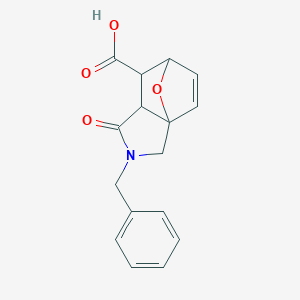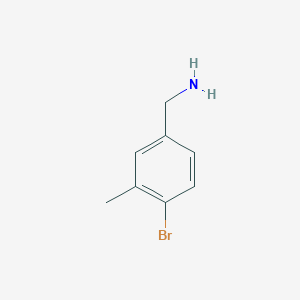
(4-Bromo-3-methylphenyl)methanamine
Overview
Description
(4-Bromo-3-methylphenyl)methanamine is an organic compound with the molecular formula C8H10BrN and a molecular weight of 200.08 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the synthetic routes for (4-Bromo-3-methylphenyl)methanamine involves the use of p-Toluic hydrazide and glycine via a polyphosphoric acid condensation route. This method is noted for its high yield and the compound is characterized using spectroscopic techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized using standard organic synthesis techniques involving bromination and amination reactions.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-3-methylphenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like butyllithium.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Bromine-Lithium Exchange Reaction: This reaction involves the use of butyllithium to form 2,3-dihydro-1H-isoindole-1-thiones.
Polyphosphoric Acid Condensation: Used in the synthesis of related compounds.
Major Products Formed:
2,3-Dihydro-1H-isoindole-1-thiones: Formed through bromine-lithium exchange reactions.
Scientific Research Applications
(4-Bromo-3-methylphenyl)methanamine has several applications in scientific research, including:
Chemical Synthesis: Used in the synthesis of complex organic molecules.
Antibacterial Research: Structurally related bromophenols have demonstrated antibacterial properties.
Pharmaceuticals: Involved in the stereoselective synthesis of drugs like Terbinafine, an antifungal agent.
Antimicrobial Activities: Derivatives have shown promising results against pathogenic strains.
Mechanism of Action
its derivatives and related compounds often interact with molecular targets through various pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Properties
IUPAC Name |
(4-bromo-3-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWRMNDFKGVDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617725 | |
| Record name | 1-(4-Bromo-3-methylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149104-92-7 | |
| Record name | 1-(4-Bromo-3-methylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


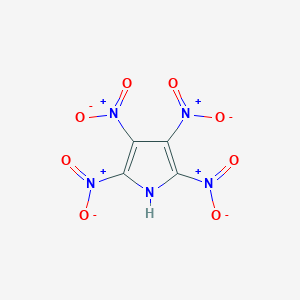


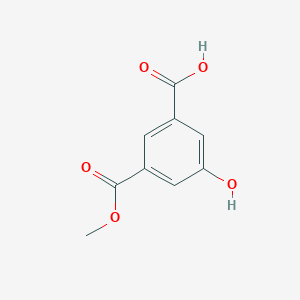

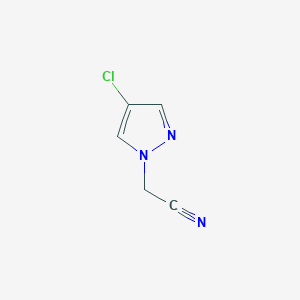
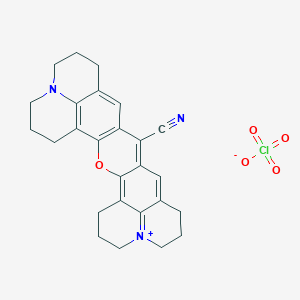
![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/structure/B170775.png)
